

INY-05-040: A Technical Guide to a Second-Generation AKT Degrader

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase AKT is a central node in the PI3K/AKT signaling pathway, a cascade frequently hyperactivated in a majority of human cancers, driving cell proliferation, survival, and metabolism.[1][2][3] While catalytic inhibitors of AKT have shown clinical potential, their efficacy can be limited.[2][3] Targeted protein degradation, utilizing proteolysis-targeting chimeras (PROTACs), offers an alternative and potentially more potent therapeutic strategy. This document provides a detailed technical overview of INY-05-040, a second-generation, potent, and selective degrader of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][4] Developed as an improvement upon the first-generation degrader INY-03-041, INY-05-040 demonstrates enhanced degradation kinetics, greater potency in suppressing cancer cell growth, and a distinct mechanism of action involving the induction of stress signaling pathways. [1][2][4]

Structure and Synthesis of INY-05-040

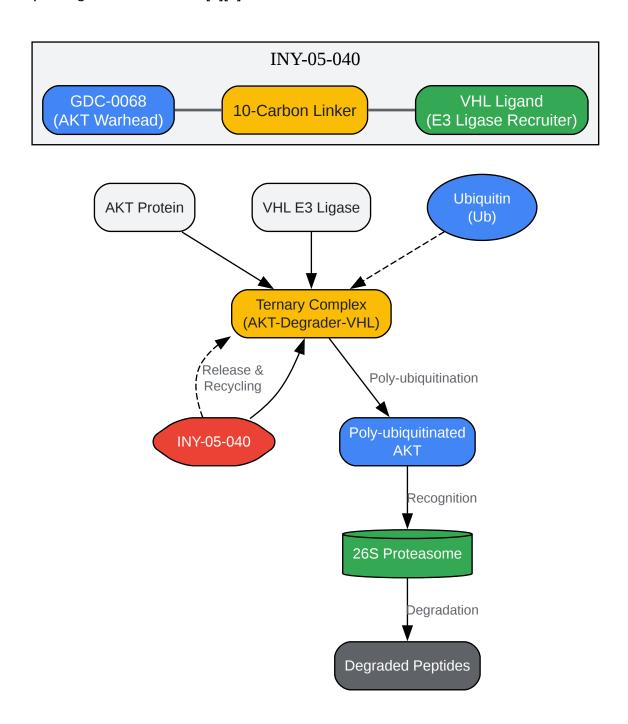
INY-05-040 is a heterobifunctional PROTAC. Its structure is composed of three key components:

 Warhead: The catalytic AKT inhibitor GDC-0068 (Ipatasertib), which provides selectivity for the AKT kinases.

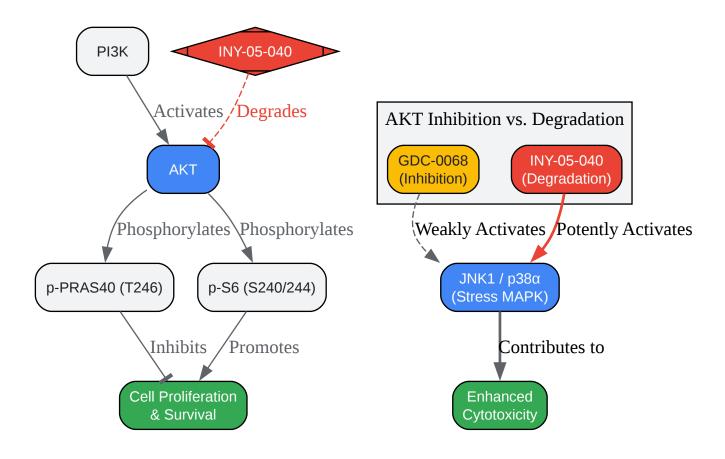


- E3 Ligase Ligand: A ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.
- Linker: A ten-hydrocarbon chain that optimally positions the warhead and the E3 ligase ligand to facilitate the formation of a productive ternary complex with AKT and VHL.[1][4]

In contrast, the first-generation degrader, INY-03-041, utilized a Cereblon (CRBN) E3 ligase recruiter.[1][4] The switch to a VHL ligand in **INY-05-040** resulted in significantly improved and more rapid degradation kinetics.[1][4]







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